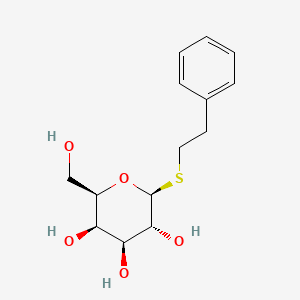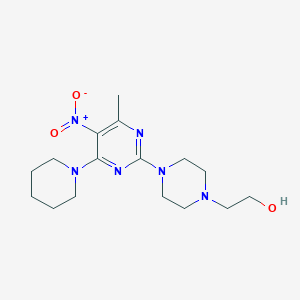
1-(3-(3-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like 1-(3-(3-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone involves multi-step reactions, typically starting from simpler precursors. For example, the synthesis of related compounds often involves reactions such as the Vilsmeier-Haack reaction, Fischer indole synthesis, or cyclocondensation of hydrazine derivatives with beta-keto esters or aldehydes. The specific synthetic route can vary, focusing on optimizing yields, minimizing side reactions, and enhancing the purity of the final product (Banu et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class is typically confirmed through techniques such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction. These methods provide insights into the geometric parameters, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and physical properties. The structural analysis often reveals the presence of critical functional groups and their spatial arrangement, which are determinants of the compound's chemical behavior (Mary et al., 2015).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Novel Schiff bases and pyrazole derivatives have been synthesized and evaluated for antimicrobial activity. For example, a study on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives demonstrated excellent antimicrobial activity for some derivatives compared to others, indicating the potential for development into new antimicrobial agents (Puthran et al., 2019).
Enzyme Inhibitory Activity and Molecular Docking
- Thiophene-based heterocyclic compounds, including those related to the specified compound, have been designed and evaluated for enzyme inhibitory activities. Notably, some derivatives have shown significant inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, as revealed by both in vitro studies and molecular docking analyses. This suggests their potential as lead compounds for the development of new enzyme inhibitors (Cetin et al., 2021).
Antitumor Activity
- Research on the antitumor activities of related compounds, such as the synthesis and evaluation of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, has shown distinct inhibition of the proliferation of various cancer cell lines. This indicates the potential of these compounds in cancer therapy and the importance of further studies to explore their efficacy and mechanisms of action (Tang & Fu, 2018).
Structural and Molecular Analysis
- The structural characterization and analysis of related compounds, including crystal structure and molecular docking studies, have been conducted to understand their interaction mechanisms and stability. For instance, the analysis of a novel bioactive heterocycle similar to the specified compound provided insights into its potential binding interactions and stability, underscoring the importance of structural analysis in drug design and development (Prasad et al., 2018).
Propriétés
IUPAC Name |
1-[5-(3-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c20-15-4-1-3-14(11-15)16-12-17(18-5-2-10-26-18)23(21-16)19(24)13-22-6-8-25-9-7-22/h1-5,10-11,17H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBXDPPGXZGVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=CC(=CC=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-bis(2-methoxyethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2484560.png)
![4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2484563.png)
![(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2484565.png)


![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)

![2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484572.png)


![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2484577.png)
![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)
![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)